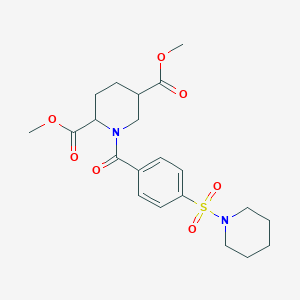![molecular formula C19H17N3O3 B7430781 4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide](/img/structure/B7430781.png)
4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide, also known as HN2, is a synthetic compound that has been widely used in scientific research. It belongs to the class of naphthalimide-based DNA intercalators and has shown potential in various applications, including cancer treatment, DNA sequencing, and fluorescence imaging.
作用機序
4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide works by intercalating between the base pairs of DNA, causing structural changes in the DNA molecule. This results in the formation of adducts between 4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide and DNA, leading to DNA damage and ultimately cell death. 4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide has also been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide has been shown to induce oxidative stress and DNA damage in cancer cells. It has also been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis. In addition, 4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide has been shown to inhibit the growth of tumors in animal models.
実験室実験の利点と制限
One of the main advantages of 4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide is its ability to selectively target cancer cells while sparing normal cells, making it a potential candidate for cancer treatment. However, its use in clinical settings is limited by its toxicity and potential side effects. Additionally, 4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide is not very soluble in water, which can make it difficult to use in certain experimental settings.
将来の方向性
Future research on 4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide could focus on developing more efficient synthesis methods, improving its solubility, and exploring its potential as a fluorescent probe for DNA sequencing and imaging. Additionally, further studies could investigate the use of 4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide in combination with other anticancer agents to enhance its efficacy and reduce its toxicity.
合成法
4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide can be synthesized through a multistep process that involves the reaction of 2-hydroxy-1,4-naphthoquinone with 3-amino-4-methylbenzoic acid. The resulting intermediate is then treated with thionyl chloride and ammonia to yield the final product.
科学的研究の応用
4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide has been extensively studied for its anticancer properties. It has been shown to induce cell death in various cancer cell lines, including breast, lung, and colon cancer. 4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide works by binding to DNA and causing DNA damage, leading to cell cycle arrest and apoptosis. Additionally, 4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide has been used as a fluorescent probe for DNA sequencing and imaging.
特性
IUPAC Name |
4-[(6-hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-11-8-14(18(20)24)4-7-17(11)22-19(25)21-15-5-2-13-10-16(23)6-3-12(13)9-15/h2-10,23H,1H3,(H2,20,24)(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPHFGIYZSQRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)NC(=O)NC2=CC3=C(C=C2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]-N'-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B7430701.png)
![Methyl 5-[(4-methyl-3-phenylpiperidine-1-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7430709.png)
![N-[5-(3-fluorophenoxy)isoquinolin-8-yl]-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide](/img/structure/B7430717.png)
![2-[[4-(3-Chloro-4-fluorophenyl)-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,5-dimethoxyphenyl)ethanol](/img/structure/B7430725.png)
![N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide](/img/structure/B7430740.png)
![N-[4-[[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]amino]butan-2-yl]-1,2-thiazole-3-carboxamide](/img/structure/B7430756.png)
![Methyl 6-[(3-cyclohexylpiperidine-1-carbonyl)amino]-3-methylpyridine-2-carboxylate](/img/structure/B7430766.png)

![tert-butyl N-[3-[[5-methyl-1-(4-methylphenyl)pyrazole-4-carbonyl]amino]propoxy]carbamate](/img/structure/B7430783.png)
![Methyl 5-[[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]sulfamoyl]naphthalene-1-carboxylate](/img/structure/B7430792.png)
![1-[2-[1-(4-Ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]-6-oxopyridine-3-carbonitrile](/img/structure/B7430798.png)
![6-bromo-3-fluoro-N-(4-propanoylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7430802.png)
![ethyl 2-[2-[[(1R)-1-(3-bromo-4-fluorophenyl)ethyl]carbamoylamino]-1,3-thiazol-5-yl]acetate](/img/structure/B7430825.png)
![[4-[2,2-Dimethylpropanoyl(methyl)amino]phenyl] 3-methyl-4-pyrazol-1-ylbenzoate](/img/structure/B7430828.png)